An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde. In the absence of direct experimental data in the public domain, this document synthesizes information from analogous structures found in the literature to offer a robust and scientifically grounded prediction of its spectral features. The guide is intended to assist researchers in the identification, characterization, and quality control of this and related pyrazole-based compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction to the Spectroscopic Challenge
The pyrazole scaffold is a cornerstone in the development of a wide array of biologically active molecules.[1][2] The specific substitution pattern of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde, featuring a halogen, an alkyl group, a protecting group, and a reactive aldehyde, presents a unique spectroscopic fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules.[3] This guide will delve into the expected ¹H and ¹³C NMR spectra of the title compound, providing a rationale for the predicted chemical shifts and coupling patterns based on established principles and data from closely related analogues.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is anticipated to exhibit distinct signals corresponding to the aldehyde proton, the pyrazole methyl protons, and the protons of the tetrahydropyranyl (THP) protecting group. The predicted chemical shifts are summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde-H (CHO) | 9.9 - 10.2 | s | - | 1H |
| Pyrazole-CH₃ | 2.4 - 2.6 | s | - | 3H |
| THP-H2' (anomeric) | 5.4 - 5.7 | dd | ~9-11, ~2-3 | 1H |
| THP-H6'ax | 4.0 - 4.2 | m | - | 1H |
| THP-H6'eq | 3.6 - 3.8 | m | - | 1H |
| THP-H3', H4', H5' | 1.6 - 2.2 | m | - | 6H |
Predicted in CDCl₃ at 400 MHz.
Interpretation of ¹H NMR Data
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Aldehyde Proton (CHO): The proton of the carbaldehyde group is expected to be the most deshielded proton in the molecule, with a predicted chemical shift in the range of 9.9-10.2 ppm.[4] This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect. It should appear as a sharp singlet as there are no adjacent protons to couple with.
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Pyrazole Methyl Protons (CH₃): The methyl group at the C5 position of the pyrazole ring is predicted to resonate as a singlet in the region of 2.4-2.6 ppm. The exact position will be influenced by the electronic effects of the adjacent bromo and N-THP groups.
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Tetrahydropyranyl (THP) Protons: The oxane protecting group introduces a set of characteristic signals.
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The anomeric proton (H2') is the most downfield of the THP protons, expected between 5.4 and 5.7 ppm.[5] Its multiplicity will be a doublet of doublets (dd) due to coupling with the two adjacent protons on the C3' carbon.
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The two protons on the C6' carbon, being diastereotopic, will have different chemical shifts and will appear as multiplets in the range of 3.6-4.2 ppm.
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The remaining six protons on the C3', C4', and C5' carbons of the THP ring will likely appear as a complex multiplet in the upfield region of 1.6-2.2 ppm.
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Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde-C (CHO) | 183 - 186 |
| Pyrazole-C3 | 148 - 152 |
| Pyrazole-C4 | 115 - 118 |
| Pyrazole-C5 | 130 - 134 |
| Pyrazole-CH₃ | 12 - 15 |
| THP-C2' (anomeric) | 88 - 92 |
| THP-C6' | 67 - 70 |
| THP-C3' | 30 - 33 |
| THP-C4' | 24 - 27 |
| THP-C5' | 21 - 24 |
Predicted in CDCl₃ at 100 MHz.
Interpretation of ¹³C NMR Data
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Carbonyl Carbon (CHO): The carbon of the aldehyde group is expected to be the most downfield signal in the spectrum, appearing in the range of 183-186 ppm.[4]
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Pyrazole Ring Carbons:
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C3: This carbon, attached to the electron-withdrawing aldehyde group, is predicted to be significantly deshielded, with a chemical shift in the 148-152 ppm range.
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C4: The brominated carbon will have a chemical shift in the region of 115-118 ppm. The direct attachment of the bromine atom causes a significant upfield shift compared to an unsubstituted carbon.
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C5: The carbon bearing the methyl group is expected to resonate between 130 and 134 ppm.
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-
Pyrazole Methyl Carbon (CH₃): The methyl carbon should appear in the upfield region of the spectrum, typically between 12 and 15 ppm.[6]
-
Tetrahydropyranyl (THP) Carbons:
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The anomeric carbon (C2') is characteristically found between 88 and 92 ppm.[5]
-
The C6' carbon, attached to the oxygen atom, will resonate in the 67-70 ppm range.
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The remaining THP carbons (C3', C4', C5') are expected in the aliphatic region between 21 and 33 ppm.
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Experimental Protocol for NMR Data Acquisition
For the successful acquisition of high-quality NMR spectra of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde, the following experimental protocol is recommended:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a common solvent for many organic compounds and generally does not interfere with the signals of interest. Deuterated dimethyl sulfoxide (DMSO-d₆) could be an alternative if solubility is an issue.[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for better signal dispersion and resolution.[3]
-
Tune and match the probe for both ¹H and ¹³C frequencies.
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Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for good signal-to-noise ratio)
-
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (as the ¹³C nucleus is much less sensitive than ¹H)
-
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the THP ring.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning the quaternary carbons and confirming the connectivity of the different fragments of the molecule.[3]
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Visualizations
Molecular Structure
Caption: Molecular structure of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde.
NMR Data Acquisition and Analysis Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde. By leveraging data from structurally similar compounds, we have established a reliable framework for the interpretation of its NMR spectra. The detailed experimental protocol and workflow diagrams offer practical guidance for researchers working on the synthesis and characterization of this and related pyrazole derivatives. The application of 2D NMR techniques will be indispensable for the definitive assignment of all proton and carbon signals, thereby confirming the structure of this novel compound.
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Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - Semantic Scholar. Available at: [Link]
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